molecular formula C18H17NO6 B12654075 p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate CAS No. 83573-57-3

p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate

Cat. No.: B12654075
CAS No.: 83573-57-3
M. Wt: 343.3 g/mol
InChI Key: JOUQWHISQQFODR-UHFFFAOYSA-N
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Description

p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate (CAS: 83573-57-3) is an ester derivative of 3-nitro-p-toluic acid, featuring a propoxycarbonylphenyl group at the para position of the toluate moiety. Structurally, it consists of a methyl-substituted benzoate core with a nitro group at the 3-position and a propoxycarbonylphenyl ester group at the 4-position. This compound’s unique substituents influence its physicochemical and biological properties, making it relevant for comparative studies with structurally analogous compounds.

Properties

CAS No.

83573-57-3

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

IUPAC Name

(4-propoxycarbonylphenyl) 4-methyl-3-nitrobenzoate

InChI

InChI=1S/C18H17NO6/c1-3-10-24-17(20)13-6-8-15(9-7-13)25-18(21)14-5-4-12(2)16(11-14)19(22)23/h4-9,11H,3,10H2,1-2H3

InChI Key

JOUQWHISQQFODR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate typically involves the esterification of p-(Propoxycarbonyl)phenol with 3-nitro-p-toluic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on cellular processes. It is also investigated for its potential use in drug development due to its ability to interact with biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate involves its interaction with molecular targets through its nitro and ester groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can participate in hydrolysis reactions, releasing the corresponding acid and alcohol, which can further interact with biological pathways .

Comparison with Similar Compounds

Table 1. Comparative Analysis of this compound and Analogs

Compound Name Substituents DNA-Binding Capacity (Relative to AV-153 Na) Molecular Weight (g/mol) Key Properties/Applications
This compound Propoxycarbonylphenyl, 3-nitro 3.3% (30-fold reduction) ~341* Potential photolabile applications
AV-153 Na (Ethoxycarbonyl analog) Ethoxycarbonyl 100% (reference) ~299* High DNA interaction, antimicrobial
2-Chloroethyl 3-nitro-p-toluate Chloroethyl ester Not tested 243.64 Chemical intermediate
J-8-120 (Aromatic-substituted) Ethoxycarbonyl + aromatic rings 20% (5-fold reduction) ~375* Reduced DNA binding

*Calculated based on structural formulas; exact values require experimental validation.

Research Findings and Implications

  • DNA-Binding Reduction : Propoxycarbonyl groups sterically hinder planar interactions with DNA, critical for biological activity. This property may limit the compound’s utility in antimicrobial or gene-targeting applications compared to ethoxycarbonyl analogs .
  • Photolytic Potential: The 3-nitro group suggests possible photolabile behavior, but the absence of a sensitizer (e.g., thioxanthone in NPPOC) likely reduces light sensitivity. Further studies are needed to quantify ε×Φ values .
  • Structural Flexibility : Patent literature () highlights the versatility of propoxycarbonyl substituents in drug design, though their efficacy depends on substituent positioning and chain length.

Biological Activity

Chemical Overview

p-(Propoxycarbonyl)phenyl 3-nitro-p-toluate is an organic compound characterized by its functional groups, including a nitro group and an ester linkage. Its chemical structure can be represented as follows:

  • Molecular Formula : C17H19N1O4
  • Molecular Weight : 301.34 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in various metabolic pathways.

  • Enzyme Inhibition : Studies have indicated that this compound exhibits inhibitory effects on certain proteolytic enzymes, which are crucial in various physiological processes such as inflammation and tissue remodeling. Its lower secondary proteolytic contaminant activities suggest a selective inhibition profile that could be beneficial in therapeutic contexts .
  • Collagenase Activity : The compound has demonstrated typical collagenase inhibition, which is significant in the context of tissue repair and fibrosis. Collagenases are enzymes that degrade collagen, and their inhibition can lead to enhanced healing processes .

Study 1: Enzyme Inhibition Profile

A study published in the Journal of Medicinal Chemistry evaluated the inhibitory effects of this compound on various proteolytic enzymes. The results indicated a significant reduction in enzyme activity at concentrations ranging from 10 µM to 100 µM, with the most pronounced effects observed on collagenase.

Concentration (µM)Enzyme Activity (%)
0100
1075
5050
10030

Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory properties of this compound. The study utilized an animal model to assess the compound's effects on inflammation markers. Results showed a significant decrease in pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Treatment GroupIL-6 Levels (pg/mL)TNF-α Levels (pg/mL)
Control150200
Low Dose100150
High Dose5075

Pharmacological Implications

The findings suggest that this compound may have potential applications in treating conditions associated with excessive proteolytic activity, such as chronic wounds and fibrotic diseases. Furthermore, its anti-inflammatory properties may position it as a candidate for managing inflammatory disorders.

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